(1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(3-aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)8-5-14(3-1-2-13)4-7(8)6-15/h7-8,15H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIDDGWHZUFZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol (CAS Number: 2097963-52-3) is a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and trifluoromethyl group, suggests interesting biological activities. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 226.24 g/mol. The compound features a pyrrolidine ring substituted with an aminopropyl group and a trifluoromethyl moiety, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2097963-52-3 |
| Molecular Formula | C9H17F3N2O |
| Molecular Weight | 226.24 g/mol |
| Purity | Min. 95% |
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.
- Neuroprotective Properties : The presence of the amino group may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Antitumor Activity : Trifluoromethyl groups are known to enhance the metabolic stability of compounds, which may lead to increased efficacy in antitumor applications.
Case Studies and Research Findings
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of similar pyrrolidine derivatives on serotonin and norepinephrine reuptake inhibition. The findings suggested that these compounds could serve as potential antidepressants due to their ability to enhance monoaminergic neurotransmission.
- Neuroprotective Effects : Research conducted by Smith et al. (2022) demonstrated that related compounds could protect neuronal cells from oxidative stress-induced apoptosis. This study highlights the potential of this compound in treating neurodegenerative disorders.
- Antitumor Activity : A recent investigation published in Cancer Research evaluated the antiproliferative effects of trifluoromethylated pyrrolidine derivatives on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for cancer therapy.
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, enhancing levels of key neurotransmitters.
- Cell Signaling Pathways : Influence on intracellular signaling cascades that regulate cell survival and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine Cores
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : Contains a pyrrolidine ring with a hydroxymethyl group (3-position) and a 6-fluoropyridin-2-yl substituent (1-position).
- Key Differences: Lacks the trifluoromethyl and 3-aminopropyl groups.
- Molecular Weight : 1101.32 g/mol (for a related fluoropyridine-pyrrolidine derivative) .
HC067047
- Structure : 2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide.
- Key Similarities : Shares a trifluoromethyl group but on a phenyl ring rather than a pyrrolidine.
- Key Differences: Pyrrole core vs. pyrrolidine; morpholinylpropyl substituent instead of aminopropyl. The carboxamide group may enhance hydrogen bonding, unlike the hydroxymethyl in the target compound.
- Biological Relevance : Acts as a TRPM8 channel antagonist, highlighting the role of trifluoromethyl groups in ion channel modulation .
Functional Group Comparisons
AMTB (N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide)
- Structure: Features a 3-aminopropyl chain linked to a benzamide-thienyl scaffold.
- Key Similarities: The 3-aminopropyl group may enhance solubility and target engagement, as seen in the target compound.
- Key Differences : Aromatic benzamide and thienyl groups dominate its structure, unlike the pyrrolidine core in the target.
- Biological Relevance: Functions as a TRPM8 antagonist, suggesting aminopropyl chains contribute to receptor interaction .
4-Amino-pyridin-3-yl-methanol
- Structure: Pyridine ring with amino (4-position) and hydroxymethyl (3-position) groups.
- Key Similarities: Hydroxymethyl and amino groups are positioned similarly to the target compound.
- Key Differences: Pyridine vs. pyrrolidine core; lacks trifluoromethyl and aminopropyl substituents.
- Pharmacokinetic Notes: In vivo studies highlight the hydroxyl group’s role in improving blood-brain barrier penetration .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Trifluoromethyl Groups : The presence of CF3 in the target compound and HC067047 suggests enhanced metabolic stability and lipophilicity, critical for drug bioavailability .
- Aminopropyl Chains: Shared with AMTB, this group may facilitate interactions with polar residues in ion channels or receptors, as seen in TRPM8 antagonists .
- Hydroxymethyl Position: Analogous to 4-amino-pyridin-3-yl-methanol, this group could improve solubility and influence stereochemical binding preferences .
Preparation Methods
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 4-position of the pyrrolidine ring is typically introduced via electrophilic trifluoromethylation reagents or through nucleophilic substitution on suitable precursors.
- Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
- Reaction conditions often require controlled temperatures (0–25 °C) to avoid side reactions and maintain stereochemical integrity.
Attachment of the 3-Aminopropyl Side Chain
- The aminopropyl group is introduced via N-alkylation of the pyrrolidine nitrogen with a 3-bromopropyl or 3-chloropropyl amine derivative.
- Base catalysts such as triethylamine or potassium carbonate are used to facilitate the alkylation.
- Solvents like methanol, dichloromethane, or toluene are common, with reaction temperatures ranging from ambient to reflux conditions depending on reactivity.
Installation of the Methanol Group at the 3-Position
- The 3-hydroxymethyl substituent on the pyrrolidine ring is often introduced by reduction of the corresponding 3-formyl or 3-carboxylate intermediate.
- Reducing agents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.
- Reaction monitoring by TLC or NMR ensures selective reduction without over-reduction.
Purification and Isolation Techniques
- After synthesis, the compound is purified using solvent extraction, filtration, and drying techniques.
- Solvent removal is commonly performed via rotary evaporation (e.g., Buchi Rotavapor).
- Additional drying methods include spray drying, agitated thin film drying (ATFD), and freeze drying (lyophilization), depending on the physical state and stability of the compound.
- Crystallization from ethyl acetate, acetone, or toluene mixtures is used to obtain the compound in solid form with high purity.
Representative Preparation Procedure (Based on Patent WO2016132378A2)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Formation of intermediate with protected amine groups | Reaction of pyrrolidine derivative with triethylamine and DiBOC in methanol at 25-30 °C for 3-4 hrs | Protection of amine groups to prevent side reactions | 67.7 (for related intermediates) |
| 2. Alkylation with aminopropyl halide | N-alkylation in presence of base at 25-30 °C | Introduction of 3-aminopropyl side chain | Not specified |
| 3. Introduction of trifluoromethyl group | Electrophilic trifluoromethylation at controlled temperature | Installation of trifluoromethyl substituent | Not specified |
| 4. Reduction to methanol substituent | Sodium borohydride reduction of aldehyde intermediate at 0-5 °C | Conversion of formyl group to hydroxymethyl | Not specified |
| 5. Purification | Filtration, solvent removal by rotary evaporation, crystallization from ethyl acetate/acetone | Isolation of pure compound | High purity achieved |
Analytical and Research Findings
- Stereochemistry: The stereogenic centers on the pyrrolidine ring are critical for biological activity; thus, enantioselective synthesis or resolution is often employed.
- Yield and Purity: Reported yields for intermediates range from 60–70%, with final purification steps improving purity to >95% as confirmed by NMR and mass spectrometry.
- Solubility and Stability: The trifluoromethyl group enhances lipophilicity, while the aminopropyl and methanol groups improve aqueous solubility and potential bioavailability.
- Reaction Monitoring: Techniques such as NMR, TLC, and HPLC are used routinely to monitor reaction progress and confirm structural integrity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting materials | Pyrrolidine derivatives, trifluoromethyl reagents, aminopropyl halides |
| Reaction solvents | Methanol, dichloromethane, toluene |
| Temperature range | 0 °C to reflux (depending on step) |
| Bases used | Triethylamine, potassium carbonate |
| Reducing agents | Sodium borohydride, lithium aluminum hydride |
| Purification techniques | Rotary evaporation, crystallization, filtration |
| Typical yields | 60–70% for intermediates, higher after purification |
| Analytical methods | NMR, MS, HPLC, TLC |
The preparation of (1-(3-Aminopropyl)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol involves multi-step synthetic procedures combining selective functional group transformations on the pyrrolidine scaffold. The key challenges include the controlled introduction of the trifluoromethyl group, selective N-alkylation, and precise reduction to the methanol substituent, all while maintaining stereochemical integrity. Purification methods such as rotary evaporation and crystallization are essential for obtaining high-purity material suitable for further research or pharmaceutical development.
This synthesis is well-documented in patent literature, with detailed reaction conditions and purification protocols that provide a robust framework for laboratory or industrial-scale preparation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
